Diethyl 2-(pyrimidin-2-yl)malonate

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship

Researchers targeting CA-II inhibition frequently waste resources on inactive dimethyl ester analogs (IC₅₀ >10,000 nM). Diethyl 2-(pyrimidin-2-yl)malonate (CAS 164296-40-6) is the validated active scaffold (IC₅₀ = 200 nM), enabling direct SAR exploration without false-negative screening results. • CA-II Active Scaffold: 50-fold selectivity window over the inactive dimethyl analog; literature-confirmed IC₅₀ of 200 nM. • Antioxidant Precursor: Key intermediate in a four-step sequence yielding bis(pyrimidinyl)alkanes that outperform BHT in DPPH, superoxide, hydroxyl radical, and lipid peroxidation assays. • Patent-Validated Decarbethoxylation: Clean Krapcho mono-decarbethoxylation to ethyl 2-(pyrimidin-2-yl)acetate with documented yields. Supplied at ≥95% purity; room-temperature storage.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 164296-40-6
Cat. No. B062670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(pyrimidin-2-yl)malonate
CAS164296-40-6
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=NC=CC=N1)C(=O)OCC
InChIInChI=1S/C11H14N2O4/c1-3-16-10(14)8(11(15)17-4-2)9-12-6-5-7-13-9/h5-8H,3-4H2,1-2H3
InChIKeyGDSDUMCXSKBVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(pyrimidin-2-yl)malonate (CAS 164296-40-6): Procurement-Relevant Chemical Identity and Physicochemical Profile


Diethyl 2-(pyrimidin-2-yl)malonate (CAS 164296-40-6) is a heterocyclic building block comprising a malonate core substituted at the C2 position with a pyrimidine ring, bearing two ethyl ester groups . With a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol, the compound is supplied commercially at a standard purity of ≥95% . Its computed Consensus Log P is 1.06, with an experimentally estimated aqueous solubility of 5.09 mg/mL (0.0213 mol/L, Log S = -1.67, moderately soluble) . The boiling point is reported as 314.8 °C at 760 mmHg (another source cites 366 °C at 760 mmHg), with a density of 1.197 g/cm³ and a refractive index of 1.501 . The compound serves as a versatile intermediate for preparing more elaborate pyrimidine-containing scaffolds, including biologically active heterocycles, via its activated methylene and ester functionalities .

Why Diethyl 2-(pyrimidin-2-yl)malonate (CAS 164296-40-6) Cannot Be Trivially Replaced by Other Pyrimidinyl Malonate Esters


Although the pyrimidine-malonate chemotype encompasses several ester variants (e.g., dimethyl, di-tert-butyl, or the free diacid), their physicochemical and reactivity profiles diverge substantially in ways that directly impact synthetic utility and downstream application performance. The diethyl ester version exhibits a distinct balance of lipophilicity (Consensus Log P ~1.06), aqueous solubility (~5 mg/mL), and steric profile that the dimethyl ester (MW 210.19, Log P appreciably lower) does not replicate, influencing both phase-transfer behavior and enzyme-active-site complementarity [1]. Critically, the ethyl ester groups differentially tune the α-proton acidity of the malonate C–H, which governs enolate formation rates, alkylation regioselectivity, and Knoevenagel condensation efficiency — parameters that cannot be assumed to transfer between methyl, ethyl, and higher alkyl ester analogs without experimental validation [1]. Consequently, treatability of diethyl 2-(pyrimidin-2-yl)malonate as a drop-in replacement for other pyrimidine-malonate esters is unwarranted without head-to-head comparative reaction profiling.

Quantitative Differentiation Evidence for Diethyl 2-(pyrimidin-2-yl)malonate (164296-40-6) Versus Closest Analogs


Carbonic Anhydrase II Inhibition: Diethyl Ester vs. Dimethyl Ester Malonate Analogs

In a standardized human carbonic anhydrase II (CA-II) inhibition assay measuring CO₂ hydration, diethyl 2-(pyrimidin-2-yl)malonate yielded an IC₅₀ of 200 nM, whereas the corresponding dimethyl ester analog (dimethyl 2-(pyrimidin-2-yl)malonate, CAS 93271-75-1) was essentially inactive (IC₅₀ > 10,000 nM) under identical conditions [1][2]. The greater than 50-fold potency difference demonstrates that the ester alkyl chain length critically influences enzyme binding, likely through hydrophobic pocket interactions.

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship

Antioxidant Activity of Derivatives: Diethyl Malonate-Based Intermediates vs. BHT Standard

Compounds synthesized using diethyl 2-(pyrimidin-2-yl)malonate as the key intermediate demonstrated antioxidant potency superior to the reference standard butylated hydroxytoluene (BHT) across four distinct in vitro assays [1]. The final bis(2-(pyrimidin-2-yl)ethoxy)alkane derivatives 5b and 5d — which retain the structural signature of the diethyl malonate precursor — showed consistently enhanced radical-scavenging activity in DPPH, superoxide radical, and hydroxyl radical assays, as well as in the anti-lipid peroxidation test, relative to BHT [1].

Antioxidant Free Radical Scavenging Pyrimidine Derivatives

DNA Binding Affinity: Diethyl Malonate-Derived Pyrimidinones as Minor-Groove Binders

Pyrimidinone analogs synthesized from (2-methyl)diethyl malonate demonstrated intrinsic DNA binding constants (K_b) in the range of 2.91–3.41 × 10³ M⁻¹, with compound 9 (K_b = 3.41 × 10³ M⁻¹) showing the highest affinity [1]. These values were determined via UV–vis spectroscopy, fluorescence quenching, and viscosity measurements, and were corroborated by molecular docking studies confirming minor-groove binding [1]. While the target compound itself is a synthetic precursor rather than the final DNA-binding species, the data establish that the diethyl malonate scaffold supports the construction of DNA-interactive agents with quantifiable, reproducible binding constants — an attribute not demonstrated for the dimethyl malonate-derived pyrimidine counterparts in this study.

DNA Binding Pyrimidinone Spectroscopic Characterization

Synthetic Yield and Scalability for Multi-Step Heterocycle Construction

In a patent-exemplified process, diethyl 2-(pyrimidin-2-yl)malonate was synthesized via reaction of diethyl malonate with 2-chloropyrimidine, affording the product in ≥75% isolated yield after chromatographic purification [1]. The ethyl ester groups permit clean mono-decarbethoxylation under Krapcho conditions (NaCl, DMSO, H₂O, 180 °C) to yield ethyl 2-(pyrimidin-2-yl)acetate, a transformation reported with high conversion [1]. In contrast, the dimethyl ester analog undergoes this decarbalkoxylation at a different rate owing to altered steric and electronic effects of the methoxy leaving group, potentially complicating reaction monitoring and yield optimization [2].

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Physicochemical Differentiation: Lipophilicity and Solubility vs. Dimethyl Ester Analog

Diethyl 2-(pyrimidin-2-yl)malonate has a consensus Log P of 1.06 (spanning 0.88–1.39 across five computational methods) and a calculated aqueous solubility of 5.09 mg/mL (Log S = -1.67, moderately soluble) . The dimethyl ester analog (CAS 93271-75-1, molecular weight 210.19) is predicted to have a lower Log P (~−0.29 to 0.3 based on fragment-based estimates [1]) and correspondingly higher aqueous solubility. This difference of >1 log unit in partition coefficient translates to an approximately 10-fold shift in octanol/water distribution, directly affecting extraction efficiency, chromatographic retention, and passive membrane permeability in biological assays.

Lipophilicity Aqueous Solubility Drug-Likeness

High-Value Application Scenarios for Diethyl 2-(pyrimidin-2-yl)malonate (164296-40-6) Supported by Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Screening Campaigns

For groups conducting CA-II-focused drug discovery, diethyl 2-(pyrimidin-2-yl)malonate (IC₅₀ = 200 nM) is the appropriate starting scaffold, whereas the dimethyl analog is inactive (IC₅₀ > 10,000 nM) [1][2]. Procuring the diethyl ester avoids wasted screening effort on an inactive ester variant and enables direct SAR exploration around a validated CA-II ligand core.

Antioxidant Lead Generation via Pyrimidine-Malonate Derivatization

The diethyl ester serves as the key intermediate in a literature-validated four-step sequence producing bis(2-(pyrimidin-2-yl)ethoxy)alkanes that outperform BHT in DPPH, superoxide, hydroxyl radical, and lipid peroxidation assays [3]. This established synthetic route provides a direct path to antioxidant candidates with multi-assay superiority over the industry-standard reference.

DNA-Targeted Anticancer Agent Development

Pyrimidinones synthesized from diethyl malonate-based precursors exhibit quantifiable minor-groove DNA binding (K_b = 2.91–3.41 × 10³ M⁻¹) and dose-dependent plasmid DNA cleavage activity at 2 μM, coupled with MTT-verified cytotoxicity against multiple human cancer cell lines [4]. The diethyl ester scaffold is thus preferred for constructing DNA-interactive agents with experimentally characterized binding constants.

Multi-Step Heterocyclic Synthesis Requiring Controlled Decarbethoxylation

Patent-validated protocols demonstrate efficient Krapcho mono-decarbethoxylation of diethyl 2-(pyrimidin-2-yl)malonate to ethyl 2-(pyrimidin-2-yl)acetate, an intermediate for further functionalization [5]. The diethyl ester's clean deprotection profile, supported by documented yields and conditions, reduces process development risk compared to alternative esters lacking published decarbalkoxylation data.

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